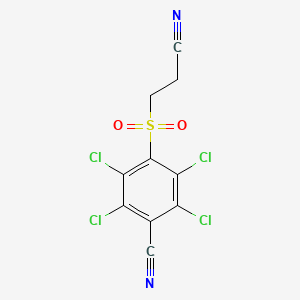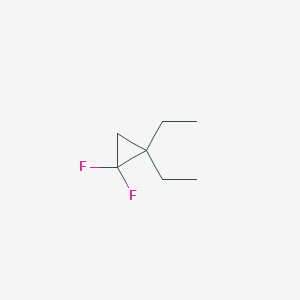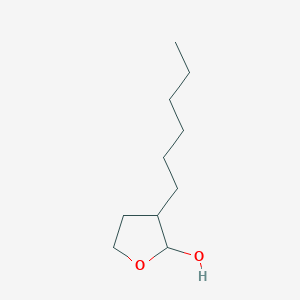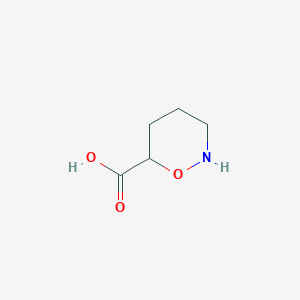
Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro-: is an organic compound characterized by its complex structure, which includes a benzonitrile core substituted with cyanoethylsulfonyl and tetrachloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bromide to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental considerations, including the recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- can undergo various chemical reactions, including:
Oxidation: The cyanoethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The tetrachloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more chlorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- involves its interaction with specific molecular targets. The cyanoethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The tetrachloro groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
Benzonitrile: A simpler analog without the cyanoethylsulfonyl and tetrachloro substitutions.
4-Cyanobenzonitrile: Contains a cyano group but lacks the sulfonyl and tetrachloro groups.
Tetrachlorobenzonitrile: Contains tetrachloro substitutions but lacks the cyanoethylsulfonyl group.
Uniqueness: Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
56916-60-0 |
|---|---|
Molecular Formula |
C10H4Cl4N2O2S |
Molecular Weight |
358.0 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-(2-cyanoethylsulfonyl)benzonitrile |
InChI |
InChI=1S/C10H4Cl4N2O2S/c11-6-5(4-16)7(12)9(14)10(8(6)13)19(17,18)3-1-2-15/h1,3H2 |
InChI Key |
JNWPMAKJHMMAIG-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14621633.png)
![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)
![Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14621642.png)


![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)



![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate](/img/structure/B14621693.png)
![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)


